2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine
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Overview
Description
2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl, triazole, and fluorophenyl
Preparation Methods
The synthesis of 2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route may include:
Formation of the Triazole Intermediate: This step involves the cyclization of appropriate precursors under conditions that favor the formation of the triazole ring.
Introduction of the Trifluoromethyl Groups: This can be achieved through the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final assembly of the compound involves coupling reactions that link the various functional groups together, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Material Science: Its incorporation into polymers and other materials can enhance properties such as thermal stability and chemical resistance.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
When compared to similar compounds, 2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.
4-Methoxyphenethylamine: Utilized in various chemical transformations.
Properties
Molecular Formula |
C23H23F7N4O2 |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C23H23F7N4O2/c1-13(15-8-16(22(25,26)27)10-17(9-15)23(28,29)30)36-21-20(14-2-4-18(24)5-3-14)34(6-7-35-21)11-19-31-12-32-33-19/h2-5,8-10,12-13,19-21,33H,6-7,11H2,1H3,(H,31,32) |
InChI Key |
SOPXFFNVDZJDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3NNC=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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